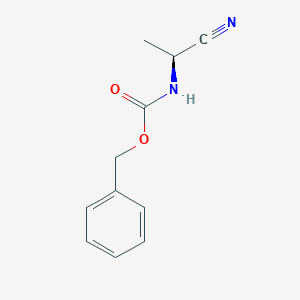

(S)-Benzyl (1-cyanoethyl)carbamate

Description

Contextualization within Advanced Carbamate (B1207046) Chemistry

Carbamates, also known as urethanes, are a class of organic compounds characterized by the -NHCO-O- functional group. nih.govacs.org This moiety is essentially a hybrid of an amide and an ester, bestowing upon it a unique set of chemical properties. nih.gov In the landscape of advanced carbamate chemistry, these compounds are recognized for their stability and their capacity to engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. acs.org

The synthesis of carbamates has evolved significantly, with modern methods moving away from hazardous reagents like phosgene (B1210022) towards more environmentally benign alternatives such as carbon dioxide. nih.gov The carbamate functional group is a cornerstone in protecting group chemistry, particularly for amines in peptide synthesis, due to its robustness and selective cleavability under specific conditions. masterorganicchemistry.com For instance, the carboxybenzyl (Cbz) group, a key feature of (S)-Benzyl (1-cyanoethyl)carbamate, is a widely used amine protecting group that can be removed by catalytic hydrogenation. masterorganicchemistry.com

Furthermore, carbamates serve as important pharmacophores in drug design and are present in numerous approved therapeutic agents. nih.govacs.org Their ability to act as peptide bond surrogates enhances the metabolic stability of drug candidates and improves their cell permeability. nih.govacs.org The field of advanced carbamate chemistry also explores the catalytic formation of these compounds, including the use of metal catalysts to achieve high yields and selectivities in their synthesis. nih.govacs.org

Significance of the Chiral (S)-Configuration in Organic Synthesis and Chemical Biology

The presence of a chiral center with a specific (S)-configuration in this compound is of paramount importance in both organic synthesis and chemical biology. Chirality, or the "handedness" of a molecule, is a fundamental property in biological systems, as enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.org

In organic synthesis , the (S)-configuration of this compound makes it a valuable chiral building block. It allows for the stereoselective synthesis of more complex chiral molecules, where the precise three-dimensional arrangement of atoms is crucial for the desired biological activity. The use of such enantiopure starting materials is a key strategy in asymmetric synthesis to avoid the formation of racemic mixtures, which would then require costly and often difficult separation processes. libretexts.org For instance, the (S)-enantiomer can be used to synthesize specific peptide analogues or other biologically active compounds where the stereochemistry at that particular position is known to be critical for function. mdpi.com

In chemical biology , the (S)-configuration dictates the specific interactions of the molecule with chiral biological macromolecules such as enzymes and receptors. rsc.org The precise spatial orientation of the substituents around the chiral carbon determines how well the molecule fits into a binding site. This "lock-and-key" or "hand-in-glove" model is fundamental to understanding drug-receptor interactions. A molecule with the correct stereochemistry will bind with high affinity and elicit a specific biological response, while its enantiomer may bind weakly or not at all, or even interact with a different target, leading to off-target effects. The ability to synthesize and study the pure (S)-enantiomer of a compound like benzyl (B1604629) (1-cyanoethyl)carbamate allows researchers to probe these interactions with precision and to design more potent and selective therapeutic agents. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1S)-1-cyanoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPTZVZVBGXQSI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of S Benzyl 1 Cyanoethyl Carbamate

N-Alkylation and Subsequent Deprotection Mechanisms

The carbamate (B1207046) nitrogen in (S)-Benzyl (1-cyanoethyl)carbamate can undergo N-alkylation. This reaction typically proceeds by deprotonation of the N-H bond with a strong base to form a nitrogen anion, which then acts as a nucleophile, attacking an alkylating agent such as an alkyl halide.

Deprotection, or the removal of the Cbz group to liberate the free amine, is a fundamental reaction for this class of compounds. The choice of deprotection method is critical to avoid affecting other sensitive functional groups within the molecule. Several reliable methods exist for Cbz cleavage. wiley-vch.de

Catalytic Hydrogenolysis: This is one of the most common and mildest methods. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds with the cleavage of the benzyl-oxygen bond, releasing the unprotected amine, toluene, and carbon dioxide. organic-chemistry.org An active Pd/C catalyst can be prepared in situ from Pd(OAc)₂ and charcoal. organic-chemistry.org

Acid-Mediated Cleavage: Strong acids can cleave the Cbz group. Reagents such as hydrogen bromide in acetic acid are effective, but their harshness can limit their application. More recently, milder Lewis acid conditions, such as using aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been developed for efficient Cbz deprotection at room temperature with good functional group tolerance. organic-chemistry.org The use of acidic reagents generates a tert-butyl cation intermediate (in the case of Boc groups, but mechanistically relevant), which can lead to by-products. acsgcipr.org

Nucleophilic Deprotection: Certain nucleophiles can be used to remove the Cbz group under non-hydrolytic and non-acidic conditions. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) has proven effective for deprotecting Cbz-protected amines, offering an alternative when other methods are unsuitable due to substrate sensitivity. organic-chemistry.org

Table 1: Selected Deprotection Methods for the Cbz Group

| Method | Reagents | Key Features | Citations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; clean byproducts (toluene, CO₂). | organic-chemistry.org |

| Acidolysis | HBr/AcOH or AlCl₃/HFIP | Effective but can be harsh; newer methods offer milder conditions. | organic-chemistry.orgacsgcipr.org |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates sensitive to hydrogenolysis or acid. | organic-chemistry.org |

Intramolecular Cyclization Reactions and Product Divergence

The structure of this compound, featuring a nucleophilic nitrogen and an electrophilic nitrile group, allows for intramolecular cyclization reactions under certain conditions, leading to heterocyclic products. The outcome of these reactions can be influenced by the reaction conditions and the specific reagents used.

For example, related α-lithiated carbamates are known to undergo intramolecular cyclization. The intramolecular trans-cyclocarbolithiation of an α-lithiated 5-hexynyl carbamate proceeds via a 5-exo-dig cyclization, demonstrating a pathway for forming cyclic structures from carbamate precursors. nih.gov Analogously, activation of this compound could lead to the carbamate nitrogen or a derived carbanion attacking the nitrile group.

Furthermore, ruthenium-catalyzed cyclizations of ortho-(alkynyloxy)benzylamines to form dihydro-1,3-benzoxazines proceed through the nucleophilic addition of the amine to a vinyl ruthenium carbene intermediate. cdmf.org.br This highlights a strategy where an external reagent can mediate the cyclization, potentially leading to a divergence in product formation compared to a base-mediated pathway. The diastereoselectivity of such cyclizations can be explored using chiral starting materials. cdmf.org.br

Rearrangement Processes Involving the Carbamate Moiety

The carbamate moiety can participate in or influence various molecular rearrangements, often proceeding through intermediates like ylides or radical pairs. While direct rearrangements of this compound are not widely reported, analogous reactions provide insight into its potential reactivity.

Stevens and Wittig Rearrangements: The Stevens rearrangement involves a 1,2-rearrangement of quaternary ammonium (B1175870) salts in the presence of a strong base, proceeding through the formation of an ylide. wikipedia.org If the nitrogen of this compound were to be further alkylated to form a quaternary ammonium salt, it could potentially undergo a Stevens-type rearrangement. A key step in this mechanism is the deprotonation to form the ylide, followed by either homolytic cleavage to a diradical pair or formation of a cation-anion pair, often within a solvent cage that helps explain the observed retention of configuration. wikipedia.org The Wittig rearrangement is a related process involving a 1,2-shift from an oxygen atom to an adjacent carbanion. msu.edu

Benzilic Acid Rearrangement: This reaction is formally the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy–carboxylic acid, initiated by a nucleophilic attack of a base. bdu.ac.in The mechanism involves a nucleophilic addition followed by a rate-determining migration step. msu.edubdu.ac.in This process illustrates the "push" of an anion facilitating a rearrangement onto an adjacent electrophilic center, a principle that could be applicable to intermediates derived from this compound.

Bioorthogonal Cleavage Reactions and Release Mechanisms

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. acs.org Carbamates are frequently used as cleavable linkers in this context, particularly in antibody-drug conjugates (ADCs). csic.es These linkers are designed to be stable in circulation but to cleave and release a payload upon a specific trigger, such as the acidic environment of a tumor or the presence of a specific enzyme. csic.es

A common strategy involves self-immolative linkers, where an initial trigger event initiates an irreversible electronic cascade that results in the fragmentation of the linker and release of the cargo. The p-aminobenzyl carbamate (PABC) linker is a well-validated example that releases its payload via a 1,6-elimination mechanism upon enzymatic cleavage of a trigger group. csic.es

While this compound is not inherently a bioorthogonal linker, it could be modified to function as one. For instance, introduction of a hydroxyl or amino group at the para position of the benzyl (B1604629) ring, masked with a trigger group, could transform it into a self-immolative system. Cleavage of the trigger would unmask the electron-donating group, initiating a cascade that cleaves the carbamate bond and releases the (S)-1-cyanoethylamine core.

Nucleophilic Additions and Conjugate Additions to Adjacent Unsaturations (e.g., Michael Additions)

The parent molecule this compound is saturated. However, the introduction of an adjacent site of unsaturation would render the molecule susceptible to nucleophilic additions, such as the Michael addition. If the ethyl group were modified to an α,β-unsaturated system (e.g., by creating a double bond in conjugation with the nitrile), it would become an excellent Michael acceptor. Nucleophiles could then add to the β-carbon, with the nitrile and carbamate groups influencing the reactivity and stereoselectivity of the addition.

The carbamate nitrogen itself can act as a nucleophile. The reaction of isocyanates with nucleophiles like alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively, is a fundamental process. conicet.gov.ar Similarly, the amine functionality, once deprotected from the carbamate, is strongly nucleophilic. The reversible reaction of amines with carbon dioxide to form carbamates can be used to temporarily reduce the amine's nucleophilicity, preventing side reactions during synthesis. mdpi.com

Enantioselective Functionalization and Derivatization

The presence of a stereocenter at the α-carbon makes this compound a valuable chiral building block. Enantioselective functionalization aims to introduce new groups while controlling the stereochemistry.

A key strategy for functionalization is the deprotonation of the α-carbon, which is acidic due to the adjacent electron-withdrawing nitrile group. The resulting carbanion can then react with various electrophiles. By using a chiral base, such as the complex of sec-butyllithium (B1581126) and (-)-sparteine, this deprotonation can be performed enantioselectively. beilstein-journals.org This approach has been successfully used for the desymmetrization of other carbamates and the synthesis of highly enantioenriched organotin precursors from alkyl carbamates, which can then undergo further reactions like intramolecular cyclizations. nih.govbeilstein-journals.org Such methods could be applied to derivatize the α-position of this compound with high diastereoselectivity.

Derivatization can also occur at other sites. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of other chiral molecules.

Computational and Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for understanding the complex reaction pathways of carbamates. Density Functional Theory (DFT) and other methods are used to model reaction mechanisms, investigate transition states, and predict reactivity and selectivity. scirp.org

Mechanistic Insights: Computational studies have been employed to investigate the iridium-catalyzed formation of enantioenriched allyl carbamates from carbon dioxide. nih.gov These studies can elucidate detailed isomeric pathways, identify rate-determining steps, and calculate energetic barriers for competing reaction channels (e.g., formation of (R) vs. (S) enantiomers), providing insights essential for reaction optimization. nih.gov

Property Prediction: Molecular modeling can predict key properties of carbamates. Methods like PM3, Hartree-Fock (HF), and DFT can be used to optimize molecular geometries and compute vibrational frequencies, which can then be compared with experimental data to validate the theoretical models. scirp.org

Thermodynamic Calculations: Theoretical models, such as the Born-Haber cycle, can be used to determine thermodynamic properties like reduction potentials for species involved in reaction mechanisms. rsc.org

Table 2: Application of Computational Methods to Carbamate Reactivity

| Computational Method | Application | Insights Gained | Citations |

| DFT (e.g., PBE0-D3(BJ)) | Mechanistic Studies | Elucidation of reaction pathways, transition state energies, rate-determining steps, enantioselectivity origins. | nih.gov |

| HF, DFT (e.g., B3LYP) | Property Prediction | Optimized molecular geometries, vibrational frequencies, atomic charges. | scirp.org |

| M06/def2-TZVPP, SMD | Thermodynamic Calculations | Calculation of free energies and reduction potentials via Born-Haber cycles. | rsc.org |

Applications in Advanced Organic Synthesis and Chemical Biology

Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of a benzyloxycarbonyl (Cbz) protecting group on a chiral aminonitrile scaffold renders (S)-benzyl (1-cyanoethyl)carbamate a key intermediate for constructing stereochemically defined organic molecules.

Precursors for Pharmaceutically Relevant Scaffolds, e.g., HIV-Integrase Inhibitors

Chiral aminonitriles protected with a benzyl (B1604629) carbamate (B1207046) group are recognized as important intermediates in the synthesis of various pharmaceutical agents. While direct synthesis of HIV-integrase inhibitors from the specific title compound is not extensively documented in readily available literature, a structurally analogous compound, Benzyl (1-cyano-1-methylethyl)carbamate, has been explicitly identified as an intermediate in the preparation of HIV-integrase inhibitors pharmaffiliates.com. This highlights the utility of the cyano-carbamate moiety in constructing the complex scaffolds required for this class of antiretroviral drugs. The development of novel HIV integrase inhibitors often involves the use of chiral building blocks to achieve high potency and selectivity, and benzylindole analogues have been identified as a significant series of such inhibitors nih.gov.

Building Blocks for Chiral Amines and Amino Acid Derivatives, e.g., Alanine (B10760859) Racemase Inhibitors

This compound serves as a crucial starting material for the synthesis of non-canonical amino acids and chiral amines. A notable application is in the development of inhibitors for alanine racemase (AlaR), an essential enzyme in bacterial cell wall biosynthesis semanticscholar.org. The compound has been used in the synthesis of C-terminal 1-aminoethyltetrazole-containing oligopeptides, which were investigated as potential alanine racemase inhibitors. In this synthesis, the Cbz-protected alaninamide is dehydrated to yield Benzyl-N-[(1S)-1-cyanoethyl]carbamate, which then serves as a precursor to the desired tetrazole-containing peptide analogues semanticscholar.org. These inhibitors are designed to mimic the natural substrate of AlaR, D-alanine, thereby disrupting peptidoglycan formation and exhibiting antimicrobial activity semanticscholar.org. The development of chiral amino acids is a cornerstone of pharmaceutical synthesis, with biocatalytic methods often employed to create key intermediates for drugs like HIV protease inhibitors mdpi.com.

Role in Peptide Chemistry and Peptidomimetic Design

The benzyl carbamate moiety, commonly known as the benzyloxycarbonyl (Cbz or Z) group, is a foundational protecting group in peptide synthesis nbinno.com. It provides robust protection for the amino group of amino acids during peptide coupling reactions, preventing unwanted side reactions. The stability of the Cbz group under various conditions, coupled with its selective removability, makes it an invaluable tool for constructing peptides with precise sequences nbinno.com.

Beyond standard peptide synthesis, derivatives of this compound are employed in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability or bioavailability. For instance, related Z-protected amino acid hydrazides have been used to synthesize 2-amino-1,3,4-oxadiazole derivatives. This oxadiazole scaffold serves as a constrained peptidomimetic, replacing a standard peptide bond to impart specific conformational properties to the resulting molecule researchgate.netmdpi.com. This strategy is applied in the development of inhibitors for enzymes like cysteine proteases mdpi.com. The replacement of specific atoms within a peptide backbone, such as using hydrazino acids, is a key strategy in creating peptidomimetics with unique structural turns and enhanced rigidity nih.gov.

Development of Biologically Active Molecules

The carbamate functional group is a well-established pharmacophore in medicinal chemistry. Consequently, this compound and its analogues have been explored for their potential as biologically active agents, particularly as enzyme inhibitors.

Cholinesterase Inhibitors (e.g., Butyrylcholinesterase) and Structure-Activity Relationships

Carbamates are a significant class of cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain nih.govresearchgate.net. Research has shown that various benzene-based carbamates exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov.

Structure-activity relationship (SAR) studies on a series of benzyl carbamate derivatives have revealed key insights. Generally, these compounds show stronger inhibitory potency against BChE compared to AChE nih.gov. The specific substitutions on the benzyl and carbamate portions of the molecule significantly influence activity. For example, in a study of α-aminoketone-derived carbamates, the compound benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate demonstrated a particularly low IC₅₀ value, comparable to the established drug galanthamine (B1674398) nih.gov. The SAR studies indicate that both electronic and steric factors govern the inhibitory potential of this class of compounds nih.gov.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Key Structural Features |

|---|---|---|---|

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | BChE | Data not specified, but noted for high selectivity | Unsubstituted phenyl ring |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BChE | Low micromolar range (comparable to galanthamine) | 3-chloro substitution on phenyl ring; N-methylation |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 nM | Rigid indanone moiety; dimethoxy substitution |

This table presents data on related benzyl carbamate structures investigated as cholinesterase inhibitors, highlighting key structure-activity relationship findings. nih.govnih.gov

Exploration as Modulators of Other Enzyme Systems

The structural motif of benzyl carbamates has prompted investigation into their potential to modulate other enzyme systems beyond cholinesterases. One such target is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides implicated in Alzheimer's disease mdpi.com.

A study of 4-aminosalicylanilide-based benzyl carbamates, originally designed as cholinesterase inhibitors, explored their activity against BACE1. Of the series, only one compound, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, demonstrated modest inhibitory activity, showing approximately 28% inhibition of BACE1 at a 10 µM concentration mdpi.com. This finding suggests that while the benzyl carbamate scaffold can interact with other enzymes, specific structural modifications are necessary to achieve significant potency. The study indicated that a C(4)'-monosubstitution with a small, hydrogen-bond-forming substituent was crucial for the observed BACE1 modulation mdpi.com.

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including (S)-Benzyl (1-cyanoethyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's connectivity.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (around 7.35 ppm). The benzylic protons (CH₂) adjacent to the oxygen atom usually resonate as a singlet around 5.15 ppm. The methine proton (CH) of the ethyl group, being adjacent to both the nitrogen and the cyano group, is expected to appear as a quartet, while the methyl protons (CH₃) would present as a doublet. The proton on the nitrogen of the carbamate (B1207046) group often appears as a broad singlet.

Monitoring the progress of the synthesis of this compound can also be effectively achieved by ¹H NMR spectroscopy by observing the disappearance of starting material signals and the appearance of product signals.

Table 1: Representative ¹H NMR Chemical Shifts for Carbamate Structures Similar to this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |

| Benzylic (OCH₂) | 5.10 - 5.20 | Singlet |

| Carbamate (NH) | 5.00 - 5.50 | Broad Singlet |

| Methine (CH-CN) | 4.50 - 4.80 | Quartet |

| Methyl (CH-CH₃) | 1.50 - 1.70 | Doublet |

Table 2: Representative ¹³C NMR Chemical Shifts for Carbamate Structures Similar to this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 157 |

| Aromatic (C₆H₅) | 127 - 136 |

| Cyano (CN) | 118 - 120 |

| Benzylic (OCH₂) | 67 - 69 |

| Methine (CH-CN) | 40 - 45 |

| Methyl (CH-CH₃) | 18 - 22 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be utilized. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum can further confirm the structure of the molecule. Common fragmentation pathways for benzyl carbamates include the loss of the benzyl group, cleavage of the carbamate bond, and loss of carbon dioxide. The observation of fragment ions corresponding to these losses provides strong evidence for the proposed structure.

Table 3: Expected Molecular Ions and Fragments for this compound in Mass Spectrometry

| Ion/Fragment | Expected m/z | Description |

| [M+H]⁺ | 205.0977 | Protonated molecular ion |

| [M+Na]⁺ | 227.0796 | Sodiated molecular ion |

| [C₇H₇]⁺ | 91.0548 | Benzyl cation |

| [M-C₇H₇]⁺ | 113.0398 | Loss of benzyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibration of the carbamate group is expected to appear as a sharp peak in the region of 3300-3400 cm⁻¹. The C=O stretching of the carbamate carbonyl group will give a strong absorption band around 1690-1720 cm⁻¹. The C-O stretching of the ester linkage will be observed in the 1200-1300 cm⁻¹ region. The presence of the cyano group (C≡N) will be indicated by a sharp, medium-intensity peak around 2240-2260 cm⁻¹. Finally, the aromatic C-H and C=C stretching vibrations from the benzyl group will be present in their characteristic regions.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| N-H (Carbamate) | Stretching | 3300 - 3400 |

| C=O (Carbamate) | Stretching | 1690 - 1720 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C≡N (Cyano) | Stretching | 2240 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unambiguously confirm the (S)-configuration at the stereocenter.

This technique provides precise information on bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, which can be crucial for understanding the solid-state properties of the compound. For carbamate derivatives, hydrogen bonding between the N-H group of one molecule and the C=O group of another is a common feature in the solid state.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

To determine the chemical purity of this compound, reversed-phase HPLC with a suitable C18 column is often used. The compound is detected using a UV detector, and the purity is calculated based on the relative peak areas.

For the determination of enantiomeric excess, chiral chromatography is necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of carbamate enantiomers. The two enantiomers will have different retention times on the chiral column, allowing for their quantification and the calculation of the enantiomeric excess of the (S)-enantiomer. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for achieving good separation.

Future Research Directions and Perspectives for S Benzyl 1 Cyanoethyl Carbamate

Innovation in Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, emphasizing sustainability and efficiency, are paramount in modern chemical synthesis. Future research on (S)-benzyl (1-cyanoethyl)carbamate should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents or generate significant waste. For instance, the conversion of the corresponding amide to the nitrile using reagents like tosyl chloride in pyridine, while effective, presents environmental and safety challenges. mdpi.com Future innovations should focus on catalytic and atom-economical alternatives.

Key areas for research include:

Catalytic Dehydration of Amides: Investigating novel catalytic systems for the direct dehydration of N-Cbz-alaninamide to this compound would be a significant advancement. This approach would replace stoichiometric dehydrating agents with catalytic amounts of a reusable catalyst, minimizing waste.

Alternative Protecting Group Strategies: While the benzyloxycarbonyl (Cbz) group is well-established, exploring alternative protecting groups that can be removed under milder, more sustainable conditions could streamline synthetic processes. organic-chemistry.org

Enzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into enzymatic or chemo-enzymatic routes to this compound could provide a highly sustainable manufacturing process.

The following table outlines potential areas for improvement in the synthesis of this compound, guided by the principles of green chemistry.

| Current Method Component | Potential Sustainable Alternative | Green Chemistry Principle Addressed |

| Stoichiometric Dehydrating Agents | Catalytic dehydration | Waste Prevention, Catalysis |

| Multi-step Synthesis | One-pot or tandem reactions | Atom Economy, Less Hazardous Synthesis |

| Traditional Protecting Groups | Greener, more labile protecting groups | Design for Degradation, Safer Solvents & Auxiliaries |

| Chemical Synthesis | Enzymatic or chemo-enzymatic routes | Use of Renewable Feedstocks, Safer Chemistry |

Discovery of Novel Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound is largely centered around its nitrile and carbamate (B1207046) functionalities. A deeper exploration of its reactivity profile could unveil novel transformations and expand its utility as a synthetic intermediate.

The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, tetrazoles, and amidines. mdpi.comnih.gov Similarly, the carbamate moiety can be a precursor to amines or participate in cyclization reactions. Future research should aim to discover new reactions and reactivity patterns.

Promising avenues for investigation include:

Multicomponent Reactions (MCRs): Utilizing this compound as a component in MCRs could lead to the rapid assembly of complex and diverse molecular scaffolds. rug.nl Isocyanide-based MCRs, for example, are powerful tools for generating molecular diversity. rug.nl

Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating the participation of the cyano group or other functionalities derived from it in cross-coupling reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Photoredox Catalysis: The application of photoredox catalysis to activate and transform this compound could enable novel and previously inaccessible chemical transformations under mild conditions.

Asymmetric Transformations: Exploring asymmetric reactions that leverage the existing stereocenter to induce chirality in other parts of the molecule would be of significant interest for the synthesis of complex chiral molecules.

The table below summarizes known and potential transformations of the key functional groups in this compound.

| Functional Group | Known Transformations | Potential Novel Transformations |

| Nitrile | Hydrolysis to amide, reduction to amine, conversion to tetrazole, conversion to amidine | Participation in [2+2+2] cycloadditions, role as a directing group in C-H activation |

| Carbamate | Deprotection to amine, participation in cyclizations | Use as a traceless activating group, involvement in radical reactions |

Expansion into New Biological Applications and Therapeutic Targets

Carbamates are a well-established class of compounds with a wide range of biological activities. researchgate.netscirp.orgresearchgate.net this compound and its derivatives have already shown promise as inhibitors of enzymes like alanine (B10760859) racemase and sphingosine (B13886) kinase. mdpi.comnih.gov Future research should focus on systematically exploring a broader range of biological targets.

The structural features of this compound, including its chiral center and the versatile nitrile group, make it an attractive starting point for the design of new bioactive molecules.

Potential areas for expansion include:

Antiviral Agents: The nitrile group is a key feature in some antiviral drugs. nih.gov Investigating the potential of this compound derivatives as inhibitors of viral proteases or other essential viral enzymes is a promising direction.

Anticancer Therapeutics: The role of sphingosine kinase in cancer signaling pathways suggests that derivatives of this compound could be further optimized as anticancer agents. nih.gov

Neurodegenerative Diseases: Targeting enzymes involved in neuroinflammation or protein aggregation is a key strategy in the development of treatments for neurodegenerative diseases. The scaffold of this compound could be elaborated to target such enzymes.

Drug Delivery Systems: The unique chemical properties of this compound could be harnessed in the development of novel drug delivery systems, for example, through its incorporation into biodegradable polymers or lipid-based nanoparticles. google.comgoogle.com

The following table outlines current and potential therapeutic areas for derivatives of this compound.

| Current Therapeutic Area | Potential New Therapeutic Areas | Rationale |

| Antibacterial (Alanine Racemase) | Antiviral | Nitrile moiety is a known pharmacophore in antiviral drugs. |

| Anticancer (Sphingosine Kinase) | Neurodegenerative Diseases | The scaffold can be modified to target enzymes implicated in neuroinflammation. |

| Antiparasitic (Ixodicide) | Metabolic Diseases | The carbamate and chiral center offer a versatile platform for designing enzyme inhibitors. |

Integration of Advanced Computational Modeling for Mechanism Elucidation and Rational Design

The use of computational chemistry, including molecular modeling and quantum mechanical calculations, can significantly accelerate the discovery and optimization of new synthetic routes and bioactive molecules. researchgate.netscirp.org For this compound, a synergistic approach combining experimental work with advanced computational modeling will be crucial for future progress.

Computational methods can provide deep insights into reaction mechanisms, predict the properties of novel derivatives, and guide the rational design of molecules with desired activities.

Key applications of computational modeling include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways for both existing and novel transformations of this compound can help in understanding the underlying mechanisms and optimizing reaction conditions. scirp.orgrsc.org

Rational Drug Design: Structure-based drug design, including molecular docking and molecular dynamics simulations, can be used to design derivatives of this compound that bind with high affinity and selectivity to specific biological targets.

QSAR (Quantitative Structure-Activity Relationship) Studies: Developing QSAR models can help in predicting the biological activity of new derivatives based on their physicochemical properties, thus prioritizing the synthesis of the most promising compounds. researchgate.net

Prediction of Physicochemical Properties: Computational tools can be employed to predict important properties such as solubility, stability, and bioavailability of new derivatives, aiding in the selection of candidates with favorable drug-like properties.

The table below details how different computational methods can be applied to advance research on this compound.

| Computational Method | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Mechanism Elucidation | Detailed understanding of reaction transition states and intermediates. |

| Molecular Docking | Rational Drug Design | Prediction of binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) Simulations | Rational Drug Design | Assessment of the stability of ligand-protein complexes. |

| QSAR Modeling | Bioactivity Prediction | Predictive models for guiding the synthesis of new derivatives. |

By systematically pursuing these future research directions, the scientific community can significantly enhance the value and applicability of this compound, paving the way for new discoveries in both fundamental chemistry and therapeutic innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.